5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide
Overview
Description
5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide (5-FPSH) is an organosulfur compound that has been widely studied as a potential therapeutic agent for a variety of medical conditions. 5-FPSH has been shown to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, anti-tumor, and anti-cancer effects. In recent years, the compound has been the focus of a number of research studies to explore its potential uses in the treatment of various diseases.
Scientific Research Applications
Antimicrobial Activity and SAR of Thiadiazole Derivatives
Thiadiazole derivatives, including structures similar to 5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide, have been extensively studied for their significant biological activities. These compounds exhibit a range of pharmacological properties such as antimicrobial, anti-inflammatory, antitubercular, antidiabetic, and antidepressant activities. The structure-activity relationship (SAR) analysis of these compounds suggests their potential as vital tools for medicinal chemists in developing new compounds with enhanced efficacy and safety (Alam, 2018).
Role in Renewable Energy Applications
Recent advancements in the use of metal sulfides, which share a similar chemical moiety with the compound , for renewable energy applications highlight the importance of sulfur-containing compounds in electrocatalytic, photocatalytic, and photoelectrochemical water splitting. These applications are crucial for hydrogen energy production, showcasing the compound's potential in energy conversion technologies (Chandrasekaran et al., 2019).
Cytotoxic Activities and Medicinal Chemistry
Sulfur-containing heterocyclic derivatives, like thiadiazoles, have been reported to possess cytotoxic effects through various mechanisms, indicating their significance in the development of anticancer agents. These mechanisms include inhibition of several cellular pathways, making these compounds relevant for further research in cancer therapy (Laxmikeshav et al., 2021).
Plant Stress Tolerance Mechanisms
Hydrogen sulfide (H2S) is recognized for its role in plant stress tolerance, including mechanisms that might be relevant to the study of thiadiazole derivatives in plant sciences. The compound's structural similarity to H2S donors could provide insights into how plants utilize sulfur-containing molecules for signaling, metabolism, and adaptation to biotic and abiotic stress (Ahmed et al., 2021).
Pharmacological Scaffold for Drug Development
Thiadiazole derivatives are acknowledged as pharmacological scaffolds with versatile pharmacological potential, including antimicrobial, anti-inflammatory, and antitumor activities. This highlights the compound's significance in medicinal chemistry and its role as a foundation for the construction of new drug-like molecules (Lelyukh, 2019).
properties
IUPAC Name |
5-(3-fluoropropylsulfanyl)-3H-1,3,4-thiadiazole-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2S3/c6-2-1-3-10-5-8-7-4(9)11-5/h1-3H2,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUCYHOUHWGGPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)CSC1=NNC(=S)S1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FN2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801203877 | |
Record name | 5-[(3-Fluoropropyl)thio]-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801203877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide | |
CAS RN |
866144-12-9 | |
Record name | 5-[(3-Fluoropropyl)thio]-1,3,4-thiadiazole-2(3H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866144-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(3-Fluoropropyl)thio]-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801203877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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